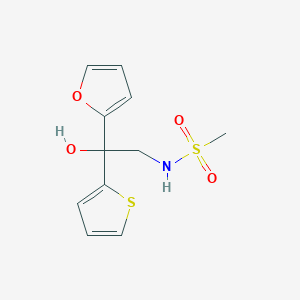![molecular formula C21H22ClN3O B2996285 N-[3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide CAS No. 956411-51-1](/img/structure/B2996285.png)
N-[3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide is a chemical compound with the molecular formula C21H22ClN3O . It has a molecular weight of 367.9 g/mol . The compound has a complex structure that includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a phenyl group, which is a ring of six carbon atoms, attached to it .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C21H22ClN3O/c1-2-3-7-16-10-12-17 (13-11-16)19-14-20 (23-21 (26)15-22)25 (24-19)18-8-5-4-6-9-18/h4-6,8-14H,2-3,7,15H2,1H3, (H,23,26) . This indicates the presence of a pyrazole ring and a phenyl group in the structure. The compound also contains a butyl group and a chloroacetamide group . Physical And Chemical Properties Analysis
The compound has a molecular weight of 367.9 g/mol . It has a XLogP3-AA value of 5.6, indicating its lipophilicity . The compound has one hydrogen bond donor and two hydrogen bond acceptors . It also has a topological polar surface area of 46.9 Ų .Aplicaciones Científicas De Investigación
Role in Pharmacology and Toxicology
Research on chloroacetamides, including compounds similar to N-[3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide, has shown their significant role in inhibiting very-long-chain fatty acids (VLCFAs) formation. This inhibition is crucial in understanding their phytotoxic effects and potential applications in designing herbicides with specific action mechanisms. The inhibition of VLCFA synthesis, essential for cell membrane integrity and function, provides insight into the compound's mode of action and its potential toxicological effects (Böger, Matthes, & Schmalfuss, 2000).
Therapeutic Potential
The pyrazole moiety, a core component of N-[3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide, is widely recognized for its pharmacophore properties, contributing to various biologically active compounds. Pyrazoles are extensively utilized as synthons in organic synthesis, given their wide range of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial properties. This highlights the compound's significance in medicinal chemistry and its potential as a template for developing new therapeutic agents (Dar & Shamsuzzaman, 2015).
Environmental Impact and Safety
The environmental fate and behavior of chloroacetamides, including related structures, emphasize the importance of understanding their persistence and potential bioaccumulation in aquatic environments. Studies on similar compounds have underscored the need for comprehensive evaluations regarding their safety, biodegradability, and ecological impacts. This is vital for assessing the risks associated with their use and for developing guidelines to mitigate environmental contamination (Haman et al., 2015).
Propiedades
IUPAC Name |
N-[5-(4-butylphenyl)-2-phenylpyrazol-3-yl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O/c1-2-3-7-16-10-12-17(13-11-16)19-14-20(23-21(26)15-22)25(24-19)18-8-5-4-6-9-18/h4-6,8-14H,2-3,7,15H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZWLYCLSCMUJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)CCl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[4-cyano-3-methyl-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrido[1,2-a]benzimidazol-2-yl]propanoate](/img/structure/B2996202.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2996205.png)

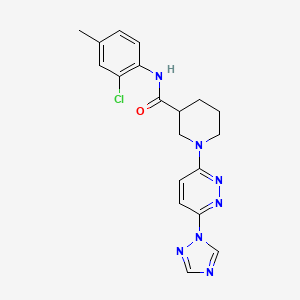
![N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3,4-dihydro-1H-2-benzopyran-3-carboxamide](/img/structure/B2996210.png)
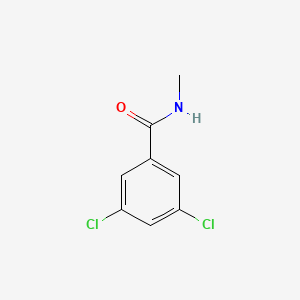
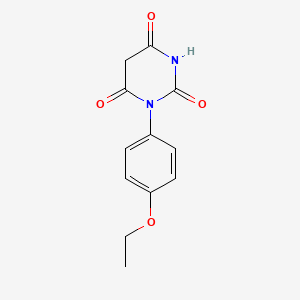

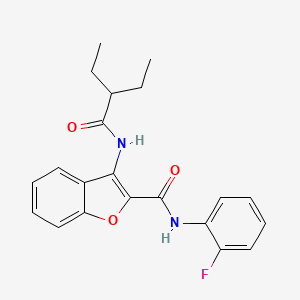
![1-(3-methylbenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2996219.png)
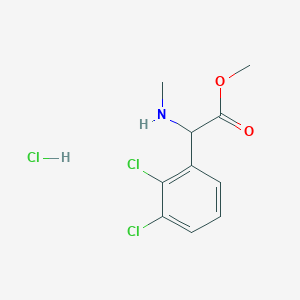
![2-(2-Fluorophenoxy)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2996221.png)
